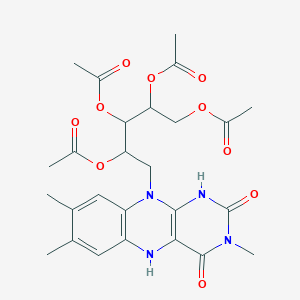

N(3)-Methyltetraacetylriboflavin

Description

Properties

CAS No. |

69447-57-0 |

|---|---|

Molecular Formula |

C26H32N4O10 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

[2,3,4-triacetyloxy-5-(3,7,8-trimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)pentyl] acetate |

InChI |

InChI=1S/C26H32N4O10/c1-12-8-18-19(9-13(12)2)30(24-22(27-18)25(35)29(7)26(36)28-24)10-20(38-15(4)32)23(40-17(6)34)21(39-16(5)33)11-37-14(3)31/h8-9,20-21,23,27H,10-11H2,1-7H3,(H,28,36) |

InChI Key |

SJXWZFZDQGUPNF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)N(C(=O)N3)C)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)N(C(=O)N3)C)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

MTAAR N(3)-methyl-2',3',4',5'-tetraacetylriboflavin N(3)-methyltetraacetylriboflavin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/mL) | LogP | |

|---|---|---|---|---|---|

| N(3)-Methyltetraacetylriboflavin | 541.5 | 198–202 | 0.12 | 1.8 | |

| Tetraacetylriboflavin | 527.4 | 210–214 | 0.08 | 1.2 | |

| N(10)-Methyltetraacetylriboflavin | 541.5 | 185–189 | 0.15 | 1.6 | |

| Riboflavin | 376.4 | 280 (decomposes) | 0.12 | -1.5 |

Key Observations :

- Lipophilicity : this compound exhibits higher LogP than riboflavin, aligning with its enhanced membrane permeability in vitro .

- Thermal Stability: The N(3)-methyl group reduces melting point compared to non-methylated tetraacetylriboflavin, suggesting altered crystallinity .

Table 2: Enzymatic and Pharmacokinetic Profiles

| Compound | Flavin Kinase Affinity (µM) | Plasma Half-life (h) | Bioavailability (%) | |

|---|---|---|---|---|

| This compound | 15.2 ± 1.3 | 4.5 | 38 | |

| Tetraacetylriboflavin | 22.7 ± 2.1 | 3.2 | 28 | |

| Riboflavin | 8.4 ± 0.9 | 1.8 | 72 |

Key Findings :

- Enzyme Binding : Methylation at N(3) moderately reduces flavin kinase affinity compared to riboflavin but outperforms tetraacetylriboflavin, indicating a balance between solubility and target engagement .

- Bioavailability : Despite lower water solubility, this compound shows superior bioavailability to tetraacetyl derivatives, likely due to passive diffusion across intestinal membranes .

Stability Under Physiological Conditions

Table 3: Degradation in Simulated Gastric Fluid (pH 2.0)

| Compound | % Remaining after 2 h | Primary Degradation Pathway | |

|---|---|---|---|

| This compound | 89 ± 3 | Deacetylation | |

| Tetraacetylriboflavin | 75 ± 4 | Deacetylation + Hydrolysis | |

| Riboflavin | 98 ± 1 | Photodegradation |

Insights :

- The N(3)-methyl group stabilizes the isoalloxazine ring against acidic hydrolysis, enhancing gastric stability compared to non-methylated analogues .

Preparation Methods

Acetylation of Riboflavin

The first critical step in MTAAR synthesis is the protection of riboflavin’s hydroxyl groups through tetraacetylation. This process typically employs acetic anhydride or isobutyric anhydride in the presence of an acid catalyst.

Procedure from Patent EP1553099A1

-

Reactants : Riboflavin (5 g), isobutyric anhydride (excess), perchloric acid (catalyst).

-

Conditions : Room temperature, 7-hour stirring under nitrogen atmosphere.

-

Workup : Ethyl ether precipitation, dissolution in n-butanol, and water washing to remove excess anhydride.

-

Yield : Crude product obtained after vacuum drying, with further purification via silica gel chromatography (31% yield).

Key Analytical Data

This method ensures complete acetylation of riboflavin’s four hydroxyl groups, forming tetraacetylriboflavin (TARF), a prerequisite for subsequent methylation.

Methylation at the N(3) Position

Methylation targets the N(3) nitrogen of TARF’s isoalloxazine ring. The reaction requires a methylating agent under controlled conditions to ensure regioselectivity.

Quaternization with Methyl Iodide

-

Reactants : Tetraacetylriboflavin (200 mg), methyl iodide (0.5 mL), dimethylformamide (DMF, 2 mL).

-

Conditions : 24°C for 24 hours, monitored via thin-layer chromatography (TLC).

-

Workup : Evaporation under reduced pressure, followed by trituration with diethyl ether to isolate the quaternary ammonium salt.

Reduction and Purification

-

The quaternized product undergoes catalytic hydrogenation (3 atm H₂, 10% Pd/C) in trifluoroacetic acid to yield this compound.

Challenges in Regioselectivity

The isoalloxazine ring contains multiple nucleophilic sites (N1, N5, N10), but the N(3) position is selectively methylated due to steric and electronic factors. The bulky tetraacetyl groups on the ribityl chain may hinder access to N1 and N5, favoring N(3) reactivity.

Optimization of Reaction Conditions

Catalysts and Solvents

-

Acetylation : Perchloric acid in isobutyric anhydride accelerates the reaction, achieving full acetylation in 7 hours.

-

Methylation : DMF enhances solubility of TARF and facilitates methyl iodide diffusion.

Temperature Effects

Purification Strategies

Chromatographic Methods

-

Silica Gel Chromatography : Separates MTAAR from unreacted TARF using methanol:water (97:3) mobile phase.

-

Preparative TLC : Resolves isomers on cellulose plates with n-butanol:acetic acid:water (4:1:1).

Crystallization

-

MTAAR is recrystallized from methanol:water mixtures, yielding needle-like crystals suitable for X-ray analysis.

Characterization and Validation

Spectroscopic Analysis

Elemental Analysis

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N(3)-Methyltetraacetylriboflavin, and how are reactive groups protected during synthesis?

- Methodological Answer : The synthesis typically begins with riboflavin as the precursor. Reactive hydroxyl groups on the ribityl chain are protected via acetylation using acetic anhydride or acetyl chloride under anhydrous conditions. Methylation at the N(3) position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Critical steps include monitoring reaction progress via TLC or HPLC to ensure selective protection and methylation. Post-synthesis, deprotection is avoided to retain the acetylated structure .

- Characterization : Confirmation of structure requires H/C NMR for methyl and acetyl group verification, and mass spectrometry (ESI-MS) for molecular weight validation .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Purity is assessed via reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 445 nm (riboflavin’s λ). Structural integrity is confirmed by comparing NMR chemical shifts (e.g., methyl protons at δ 3.1–3.3 ppm and acetyl carbonyls at δ 170–175 ppm) to reference data from NIST or published spectra. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Systematic stability studies should employ a factorial design, varying pH (2–10), temperature (4–60°C), and light exposure. Degradation products are analyzed via LC-MS/MS to identify hydrolysis (e.g., deacetylation) or oxidation pathways. Contradictions arise from differing buffer systems or light exposure protocols; thus, standardization using ICH Q1A guidelines is critical. Meta-analysis of published data using PRISMA frameworks can identify methodological inconsistencies .

Q. How can computational modeling optimize the regioselectivity of N(3)-methylation in tetraacetylriboflavin derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of riboflavin’s N(3) position, predicting methylation feasibility. Solvent effects (e.g., DMF vs. THF) are simulated via COSMO-RS. Experimental validation involves kinetic studies with varying catalysts (e.g., DBU vs. NaH), comparing yields and byproduct profiles via HPLC .

Q. What advanced techniques address challenges in quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Develop a UPLC-MS/MS method with stable isotope-labeled internal standards (e.g., C-N(3)-Methyltetraacetylriboflavin). Validate selectivity via matrix-matched calibration curves (plasma, liver homogenates) and assess recovery rates (>85%). Confounding factors like enzymatic deacetylation require inhibitor cocktails (e.g., PMSF + EDTA) during sample preparation .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and characterization data in alignment with Beilstein Journal guidelines. Include raw NMR/HPLC traces in supplementary materials .

- Data Synthesis : Use systematic review frameworks (e.g., PRISMA) to harmonize conflicting stability or bioactivity data, emphasizing variables like assay type (cell-free vs. in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.